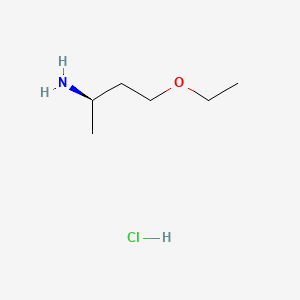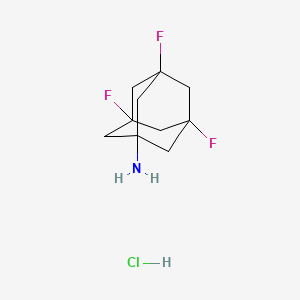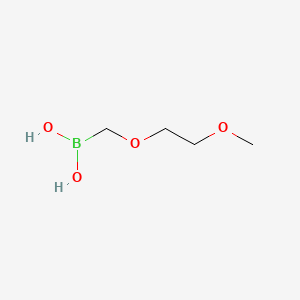
((2-Methoxyethoxy)methyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Methoxyethoxy)methyl)boronic acid: is an organoboron compound with the molecular formula C4H11BO4. It is a boronic acid derivative that features a boron atom bonded to a ((2-methoxyethoxy)methyl) group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ((2-Methoxyethoxy)methyl)boronic acid typically involves the reaction of boronic acid with ((2-methoxyethoxy)methyl) reagents under controlled conditions. One common method includes the use of organolithium or organomagnesium reagents to introduce the ((2-methoxyethoxy)methyl) group to the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: ((2-Methoxyethoxy)methyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
科学的研究の応用
Chemistry: ((2-Methoxyethoxy)methyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are used for their ability to bind to diols, making them useful in the development of sensors and drug delivery systems. This compound can be used in the design of boronic acid-based inhibitors for enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and pharmaceuticals. Its ability to form stable complexes with various organic molecules makes it valuable in material science .
作用機序
The mechanism of action of ((2-Methoxyethoxy)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
類似化合物との比較
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: ((2-Methoxyethoxy)methyl)boronic acid is unique due to its ((2-methoxyethoxy)methyl) group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to phenylboronic acid, it has a more flexible structure, allowing for different applications in synthesis and material science. Methylboronic acid and vinylboronic acid, while similar in their boronic acid functionality, differ in their reactivity and applications due to their distinct substituents .
特性
分子式 |
C4H11BO4 |
|---|---|
分子量 |
133.94 g/mol |
IUPAC名 |
2-methoxyethoxymethylboronic acid |
InChI |
InChI=1S/C4H11BO4/c1-8-2-3-9-4-5(6)7/h6-7H,2-4H2,1H3 |
InChIキー |
QNDHBGUCDGSMTF-UHFFFAOYSA-N |
正規SMILES |
B(COCCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
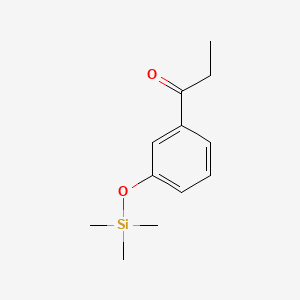
![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
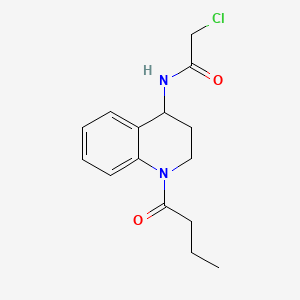
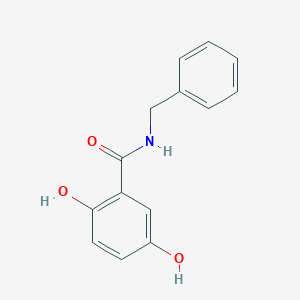
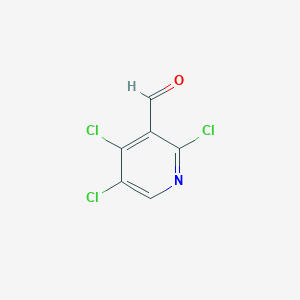


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
